molecular formula C15H17NO5 B1465156 cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-45-3

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Cat. No. B1465156
M. Wt: 291.3 g/mol
InChI Key: OUMGDKNJBOQXND-UHFFFAOYSA-N
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Description

“Cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid” is a chemical compound with a molecular weight of 291.3 . It is typically stored at temperatures between 2 and 8 degrees Celsius . .


Molecular Structure Analysis

The IUPAC name for this compound is (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code, which is a textual identifier for chemical substances, is 1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.3 . It’s typically stored at temperatures between 2 and 8 degrees Celsius . .

Scientific Research Applications

Molecular Complexation and Hydrogen Bonding

cis,cis-1,3,5-Cyclohexanetricarboxylic acid, closely related to the compound of interest, has been studied for its ability to form molecular complexes and hydrogen bonds with bipyridine bases. These studies reveal intricate hydrogen bond networks and the formation of structures like honeycomb networks, zigzag chains, and undulated 2D layers, showcasing the molecule's potential in creating intricate molecular architectures (Bhogala & Nangia, 2003).

Crystal Structure and Hydrogen Bonding Patterns

Research involving derivatives of cis-cyclohexane dicarboxylic acid, akin to the query compound, has been pivotal in understanding crystal structures and hydrogen-bonding patterns. These studies provide insights into the structural characteristics and molecular interactions, which are fundamental in materials science and crystal engineering (Smith & Wermuth, 2012).

Preparation and Chemical Properties

The chemical transformations and properties of cyclohexane derivatives, which are structurally similar to the compound , have been extensively studied. These investigations delve into the synthesis routes, carboxylation reactions, and the unique characteristics of the cis- and trans-isomers, providing valuable data for chemical synthesis and industrial applications (Bekkum et al., 2010).

Photochemical Reactions and Isomerization

Investigations into compounds structurally akin to cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid have revealed interesting photochemical behaviors, such as photoisomerization and photo-hydration. These studies highlight the potential of such compounds in photochemical applications and the understanding of their reaction mechanisms under various conditions (Bandini et al., 2005).

Catalytic Hydrogenation and Isomerization

Research on the catalytic hydrogenation of cyclohexane carboxylic acid derivatives, closely related to the compound of interest, showcases the process's effectiveness and the resulting purity of the target compound. This research is crucial for optimizing chemical processes in pharmaceutical and chemical industries (Ming-yu, 2012).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMGDKNJBOQXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Reactant of Route 5
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cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

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